1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one
Description
1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound featuring a piperazine core linked to a 4-phenylbutan-1-one moiety and a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl substituent. The tetrazole ring, a nitrogen-rich heterocycle, is known for enhancing metabolic stability and bioavailability in medicinal chemistry . The 4-fluorophenyl group contributes to lipophilicity and may influence receptor binding interactions, while the butanone chain provides structural flexibility.
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O/c23-19-9-11-20(12-10-19)29-21(24-25-26-29)17-27-13-15-28(16-14-27)22(30)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-12H,4,7-8,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKJNMNFGXSORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazole Ring Formation: : The tetrazole ring is formed through a [3+2] cycloaddition reaction between an azide and a nitrile group.
Piperazine Ring Construction: : Piperazine is introduced via nucleophilic substitution or reductive amination.
Fluorophenyl Attachment: : The 4-fluorophenyl group is added through a Friedel-Crafts acylation or a Suzuki coupling reaction.
Final Assembly: : The compound is finalized by linking these fragments under specific conditions, such as heating with appropriate catalysts.
Industrial Production Methods
Scale-Up Reactions: : Similar synthetic steps, optimized for large-scale production, involving automated reactors and continuous flow systems for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions at the phenyl and piperazine rings.
Reduction: : Reduction can occur at various points, particularly at the ketone group to form secondary alcohols.
Substitution: : The piperazine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of KMnO₄ or CrO₃ under acidic conditions.
Reduction: : Use of NaBH₄ or LiAlH₄ under anhydrous conditions.
Substitution: : Use of alkyl halides or acid chlorides in basic conditions.
Major Products
Products formed include alcohols, amines, and substituted derivatives that retain the core structure.
Scientific Research Applications
Chemistry
Utilized in developing novel pharmaceuticals due to its versatile functional groups.
Biology
Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine
Investigated as a potential therapeutic agent in treating neurological disorders due to its unique pharmacological profile.
Industry
Used as an intermediate in the synthesis of more complex organic compounds and materials.
Mechanism of Action
Effect Mechanism
The compound interacts with specific molecular targets, possibly receptors or enzymes, modulating their activity.
Molecular Targets and Pathways
Likely targets include G-protein coupled receptors or ion channels, influencing signal transduction pathways.
Comparison with Similar Compounds
Tetrazole-Containing Piperazine Derivatives
Compounds in (e.g., 7p , 7q , 7r ) share a piperazine-tetrazole backbone but differ in substituents:
- 7p: 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone Replaces the target’s 4-fluorophenyltetrazole with a 4-(trifluoromethyl)phenyl group. Features a sulfonylpiperazine instead of a methyl-linked piperazine. Higher molecular weight (513.10 g/mol) due to the trifluoromethyl and sulfonyl groups .
- 7q: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone Introduces a methoxy group on the sulfonylphenyl ring, enhancing polarity but reducing lipophilicity compared to the target’s fluorophenyl group .
Piperazine-Linked Butanone Derivatives
Fluorophenyl-Modified Analogs
- 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine (): Shares the 4-fluorobenzyltetrazole group but substitutes the butanone chain with a methylphenyl group. The methylpiperazine moiety may reduce steric hindrance compared to the target’s unmodified piperazine .
Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
Substituent Impact on Melting Points :
- Sulfonyl-containing analogs (e.g., 7p , 7q ) exhibit higher melting points (154–177°C) due to increased polarity and hydrogen-bonding capacity . The target compound’s methyl-linked piperazine may lower its melting point relative to sulfonyl derivatives.
Molecular Weight and Lipophilicity :
- The trifluoromethyl group in 7p increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to the target’s fluorophenyl group (logP ~2.8).
Synthetic Yields :
- Yields for tetrazole-piperazine analogs range from 83–88% in , suggesting robust synthetic routes for such scaffolds .
Functional Group Analysis
- Tetrazole vs. Thiophene (MK45) :
- Fluorophenyl vs. Trifluoromethylphenyl :
Research Findings and Implications
- Synthetic Feasibility : Piperazine-tetrazole hybrids are consistently synthesized in high yields (≥85%) via nucleophilic substitution or coupling reactions, as demonstrated in and .
- Pharmacological Potential: While biological data for the target compound are absent, analogs in and highlight the importance of substituent tailoring for optimizing drug-like properties .
Biological Activity
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic compound characterized by the presence of a tetrazole ring and a piperazine moiety. This unique structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound's IUPAC name is 1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one. The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : Reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst.
- Piperazine Derivative Formation : Introducing the piperazine ring through a reaction with the tetrazole derivative.
- Final Coupling : Coupling the piperazine derivative with butanone using EDCI as a coupling agent under basic conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances binding affinity, while the tetrazole ring contributes to stability and bioavailability .
Antimicrobial and Antimelanogenic Effects
Recent studies have highlighted the potential of compounds containing a piperazine and tetrazole framework as effective inhibitors of tyrosinase, an enzyme involved in melanin production. For instance, derivatives related to 4-(4-fluorobenzyl)piperazine demonstrated significant inhibition against Agaricus bisporus tyrosinase (AbTYR), with IC50 values indicating competitive inhibition . The most promising compounds showed over 100-fold improved activity compared to standard inhibitors like kojic acid.
Cytotoxicity Studies
In vitro studies on B16F10 melanoma cells revealed that certain derivatives exerted antimelanogenic effects without causing cytotoxicity, suggesting their potential for therapeutic applications in skin-related disorders . The absence of cytotoxic effects at effective concentrations indicates a favorable safety profile for further development.
Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | IC50 (μM) | Notes |
|---|---|---|---|
| Kojic Acid | N/A | 17.76 | Standard inhibitor for comparison |
| Compound 26 | N/A | 0.18 | Competitive inhibitor with no cytotoxicity |
| Compound 23 | N/A | Variable | Effective but less potent than Compound 26 |
Study on Tyrosinase Inhibition
A detailed kinetic study evaluated the inhibitory effects of various derivatives on diphenolase activity using increasing concentrations of L-DOPA as substrate. The results indicated that compounds derived from the piperazine framework effectively inhibited enzyme activity, confirming their potential as therapeutic agents in hyperpigmentation disorders .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal yields .
- Employ HPLC monitoring to track intermediate purity and minimize side reactions .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are spectral contradictions resolved?
Basic Research Question
Methodological Answer:
- 1H/13C NMR : Resolve substituent positions on the tetrazole and piperazine rings. For example, the methylene bridge (-CH₂-) between tetrazole and piperazine appears as a singlet at δ 3.8–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₂H₂₄FN₅O requires m/z 405.196) and detect isotopic patterns for fluorine .
- X-ray Crystallography : Resolve contradictions in stereochemistry or bond geometry by determining crystal structure .
Q. Contradiction Resolution :
- If NMR signals overlap, use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
- Cross-validate with FT-IR to confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ .
What computational approaches are recommended to model the three-dimensional conformation and intermolecular interactions of this compound with biological targets?
Advanced Research Question
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometry and calculate electrostatic potential surfaces .
- Molecular Docking : Simulate binding modes with targets (e.g., kinases) using AutoDock Vina. Focus on the tetrazole’s hydrogen-bonding capacity and the fluorophenyl group’s hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Q. Validation :
How does the electronic configuration of the fluorophenyl-tetrazole moiety influence the compound's binding affinity in enzyme inhibition studies?
Advanced Research Question
Methodological Answer:
- Electron-Withdrawing Effects : The fluorine atom on the phenyl ring increases tetrazole acidity (pKa ~4.5), enhancing hydrogen-bond donation to catalytic residues (e.g., in CYP450 enzymes) .
- π-π Stacking : The tetrazole’s aromaticity facilitates interactions with tyrosine/phenylalanine residues in binding pockets .
Q. Structure-Activity Relationship (SAR) :
- Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on potency .
What strategies should be employed to investigate metabolic stability and in vivo pharmacokinetics of this compound while addressing interspecies variability?
Advanced Research Question
Methodological Answer:
- In Vitro Metabolism :
- Use liver microsomes (human vs. rodent) to identify major metabolites via LC-MS/MS. Monitor demethylation or hydroxylation at the piperazine or butanone groups .
- Pharmacokinetic Profiling :
- Conduct radiolabeled studies (e.g., ¹⁴C at the carbonyl group) to track absorption/distribution in rodent models .
- Interspecies Scaling :
What are the key considerations in designing stability studies under various pH and temperature conditions for this compound?
Basic Research Question
Methodological Answer:
- Forced Degradation Studies :
- Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor degradation products via HPLC .
- Thermal Stability :
- Light Sensitivity :
- Conduct ICH Q1B photostability testing under UV/visible light to assess isomerization risks (e.g., Z/E isomerism in butanone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
